N-[(1-hydroxycycloheptyl)methyl]-2,3-dimethylbenzamide
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Overview
Description
N-[(1-hydroxycycloheptyl)methyl]-2,3-dimethylbenzamide, also known as DMHP, is a synthetic cannabinoid that has gained attention in recent years due to its potential use in scientific research. DMHP is structurally similar to THC, the primary psychoactive component in cannabis, but has a different mechanism of action. In
Mechanism of Action
N-[(1-hydroxycycloheptyl)methyl]-2,3-dimethylbenzamide acts as a partial agonist at the CB1 receptor, meaning it binds to the receptor and activates it to a lesser degree than THC. This partial activation results in a milder effect on the brain and body compared to THC. N-[(1-hydroxycycloheptyl)methyl]-2,3-dimethylbenzamide also has a higher affinity for the CB2 receptor, which is primarily found in immune cells and plays a role in inflammation and immune response.
Biochemical and Physiological Effects:
Studies have shown that N-[(1-hydroxycycloheptyl)methyl]-2,3-dimethylbenzamide can produce a range of effects on the brain and body, including altered pain perception, changes in mood and behavior, and altered appetite. These effects are similar to those produced by THC, but are generally milder due to N-[(1-hydroxycycloheptyl)methyl]-2,3-dimethylbenzamide's partial agonist activity.
Advantages and Limitations for Lab Experiments
N-[(1-hydroxycycloheptyl)methyl]-2,3-dimethylbenzamide has several advantages for use in scientific research, including its ability to selectively activate cannabinoid receptors and its milder effects compared to THC. However, N-[(1-hydroxycycloheptyl)methyl]-2,3-dimethylbenzamide also has limitations, including its limited availability and potential for abuse.
Future Directions
There are several potential future directions for research involving N-[(1-hydroxycycloheptyl)methyl]-2,3-dimethylbenzamide. These include studying its effects on specific physiological processes, such as pain sensation and inflammation, as well as its potential therapeutic applications. Additionally, further research is needed to fully understand the mechanism of action of N-[(1-hydroxycycloheptyl)methyl]-2,3-dimethylbenzamide and its potential for abuse.
Synthesis Methods
N-[(1-hydroxycycloheptyl)methyl]-2,3-dimethylbenzamide can be synthesized through a multi-step process involving the reaction of 2,3-dimethylbenzoyl chloride with cycloheptanol in the presence of a base, followed by reduction with lithium aluminum hydride. This process yields N-[(1-hydroxycycloheptyl)methyl]-2,3-dimethylbenzamide as a white powder.
Scientific Research Applications
N-[(1-hydroxycycloheptyl)methyl]-2,3-dimethylbenzamide has shown potential as a tool in scientific research due to its ability to selectively activate cannabinoid receptors in the brain. These receptors play a role in a variety of physiological processes, including pain sensation, mood regulation, and appetite. By selectively activating these receptors, researchers can study the effects of cannabinoid signaling on these processes.
properties
IUPAC Name |
N-[(1-hydroxycycloheptyl)methyl]-2,3-dimethylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO2/c1-13-8-7-9-15(14(13)2)16(19)18-12-17(20)10-5-3-4-6-11-17/h7-9,20H,3-6,10-12H2,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCUSQUZVINAKIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)NCC2(CCCCCC2)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(1-hydroxycycloheptyl)methyl]-2,3-dimethylbenzamide |
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